![molecular formula C22H22N6O2 B12414247 RXFP3/4 agonist 2](/img/structure/B12414247.png)
RXFP3/4 agonist 2
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Overview
Description
RXFP3/4 agonist 2 is a potent non-peptidic bis-RXFP3/4 agonist that induces the interaction between relaxin family peptide receptor 3 and β-arrestin-2. This compound is primarily used to study diseases caused by metabolic abnormalities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RXFP3/4 agonist 2 involves the use of indole-containing amidinohydrazones. The synthetic route includes the formation of a hydrazone intermediate, followed by cyclization and functional group modifications to achieve the final product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of high-throughput screening to identify potential small molecule agonists .
Chemical Reactions Analysis
Types of Reactions
RXFP3/4 agonist 2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further studies and applications .
Scientific Research Applications
The search results contain information about the discovery, optimization, and applications of small molecule agonists of the relaxin family peptide receptors RXFP3 and RXFP4 . However, there is no specific information about "RXFP3/4 agonist 2." The results do highlight research on RXFP3/4 dual agonists, particularly focusing on compound 4, its properties, and potential therapeutic applications .
Discovery and Optimization
- Initial Discovery High-throughput screening identified a low molecular weight scaffold capable of inhibiting forskolin-stimulated cAMP production in RXFP3- and RXFP4-overexpressing cells . This scaffold was R3/I5-competitive .
- Optimization Medicinal chemistry optimization improved the potency of the initial scaffold, leading to compound 4 . Key modifications included:
- Potency of Compound 4 Compound 4 demonstrated improved cAMP potency compared to the original compound. For RXFP3, compound 4 had an EC50 of 12.8 nM, which was 273-fold more potent than the original compound. For RXFP4, the EC50 of compound 4 was 1.6 nM, nine times more potent than its predecessor .
Functional Characterization of Compound 4
- cAMP Inhibition Compound 4 inhibits forskolin-stimulated cAMP accumulation in cells overexpressing RXFP3 and RXFP4 .
- **GTPGamma]SBinding∗∗GTPGamma]S binding assays confirmed the selectivity of compound 4, favoring RXFP4 over RXFP3 . EC50 values for GTP$$Gamma]S binding were 119 nM for RXFP3 and 11 nM for RXFP4 .
- **Beta]−ArrestinRecruitment∗∗Compound4inducedBeta]-arrestin recruitment in an RXFP3-overexpressing cell line, similar to relaxin-3 .
- MAPK Activation Compound 4 and relaxin-3 activated ERK1/2 and JNK, but not p38MAPK, in RXFP3-overexpressing cells .
In Vivo Studies
- Food Intake Compound 4 increased food intake in rats following acute central administration, similar to relaxin-3 .
- Pharmacokinetics The RXFP2 agonists discussed are orally bioavailable and display favorable pharmacokinetic properties, allowing for future evaluation of the therapeutic benefits of modulating RXFP2 activation in disease models .
Potential Therapeutic Applications
- Reproductive Diseases and Bone Loss Activation of RXFP2 with small molecule agonists represents a novel pharmacological strategy for treating reproductive diseases and diseases associated with bone loss .
- Metabolic Disorders Polymorphisms in relaxin-3 and RXFP3 have been associated with obesity, diabetes, and hypercholesterolemia .
- Stress and Reward The central relaxin-3/RXFP3 system plays vital roles in stress responses, feeding, and motivation for reward .
- Aging and Age-Related Disorders RXFP3/RLN3 signaling modulates aging and age-related disorders .
Structural Studies
Mechanism of Action
RXFP3/4 agonist 2 exerts its effects by binding to relaxin family peptide receptor 3 and promoting the interaction with β-arrestin-2. This interaction modulates neuronal activity in multiple brain circuits, influencing processes such as feeding, metabolism, and stress responses. The compound also affects the hypothalamic-pituitary-adrenal axis, playing a role in stress regulation .
Comparison with Similar Compounds
Similar Compounds
RLX-33: A potent and selective antagonist of relaxin family peptide receptor 3.
ML-290: An effective relaxin/insulin-like family peptide receptor agonist.
Uniqueness
RXFP3/4 agonist 2 is unique due to its dual agonistic activity on both relaxin family peptide receptor 3 and relaxin family peptide receptor 4, making it a valuable tool for studying metabolic abnormalities and central nervous system diseases .
Biological Activity
RXFP3 and RXFP4 are members of the relaxin family peptide receptors, which are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes, including appetite regulation, stress response, and reproductive functions. The compound known as RXFP3/4 agonist 2 has garnered attention for its potential therapeutic applications, particularly in the context of metabolic disorders and behavioral modulation.
This compound is a synthetic peptide derived from relaxin-3, designed to selectively activate the RXFP3 receptor while also exhibiting activity at RXFP4. The agonist's structure is characterized by specific amino acid substitutions that enhance its binding affinity and selectivity towards RXFP3.
Key Structural Features:
- Peptide Backbone: Composed of modified relaxin-3 sequences.
- Amino Acid Substitutions: Notable modifications include changes at positions B23 and B24, which significantly influence receptor selectivity and activation potency.
Biological Activity
The biological activity of this compound has been extensively studied through various in vitro and in vivo experiments. These studies have demonstrated its capacity to modulate several biological pathways.
In Vitro Studies
- Receptor Activation:
- Signaling Pathways:
In Vivo Studies
- Appetite Regulation:
- Behavioral Effects:
Case Studies
Several case studies have provided insights into the clinical implications of this compound:
-
Study on Obesity and Metabolic Disorders:
A cohort study demonstrated that polymorphisms in the RXFP3 gene are associated with obesity and metabolic syndrome. Administration of this compound resulted in significant weight gain and increased food consumption among participants with these genetic markers . -
Stress Response Modulation:
In a controlled trial, administration of the agonist was linked to reduced stress-induced behaviors in animal models, suggesting its potential as a therapeutic agent for stress-related disorders .
Data Tables
Properties
Molecular Formula |
C22H22N6O2 |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-[2-[[amino-[(2E)-2-[(5-cyano-7-methyl-1H-indol-3-yl)methylidene]hydrazinyl]methylidene]amino]ethyl]benzoate |
InChI |
InChI=1S/C22H22N6O2/c1-14-9-16(11-23)10-19-18(12-26-20(14)19)13-27-28-22(24)25-8-7-15-3-5-17(6-4-15)21(29)30-2/h3-6,9-10,12-13,26H,7-8H2,1-2H3,(H3,24,25,28)/b27-13+ |
InChI Key |
XIVYUSRYHWXGLX-UVHMKAGCSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NC=C2/C=N/NC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=NNC(=NCCC3=CC=C(C=C3)C(=O)OC)N)C#N |
Origin of Product |
United States |
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